N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Nomenclature and Structural Elucidation
Systematic IUPAC Nomenclature Breakdown
The IUPAC name of the compound is derived through sequential identification of parent structures and substituents using Hantzsch–Widman nomenclature rules. The name is constructed as follows:
Parent heterocycles :
- 1,3,4-Thiadiazole : A five-membered ring with sulfur at position 1 and nitrogen atoms at positions 3 and 4.
- 3,4,6,7-Tetrahydrothieno[3,2-d]pyrimidin-4-one : A bicyclic system comprising a partially hydrogenated pyrimidine fused to a thiophene ring. The fusion occurs at positions 3 and 2 of the thiophene (prefix thieno) and position d (equivalent to position 4) of the pyrimidine.
Substituents :
- 5-(Ethylthio) : An ethylthio group (−S−CH~2~CH~3~) attached to position 5 of the 1,3,4-thiadiazole.
- 3-Phenethyl : A phenethyl group (−CH~2~CH~2~C~6~H~5~) bonded to position 3 of the thienopyrimidine.
- 2-((Thio)acetamide) : An acetamide group (−NH−CO−CH~2~−) linked via a thioether bridge (−S−) to position 2 of the thienopyrimidine.
Assembly :
The complete name reflects the connectivity: the acetamide moiety bridges the thienopyrimidine and thiadiazole systems, with substituents specified in alphabetical order according to IUPAC priorities.
Comparative Analysis of Thiadiazole and Thienopyrimidine Core Structures
Thiadiazole Core
The 1,3,4-thiadiazole ring is a planar, aromatic heterocycle with delocalized π-electrons across one sulfur and two nitrogen atoms. Its electronic structure confers electron-deficient properties, making it prone to electrophilic substitution at position 5 (the only carbon not adjacent to nitrogen). Compared to other thiadiazole isomers, the 1,3,4-configuration exhibits higher thermal stability and is prevalent in bioactive molecules due to its ability to engage in hydrogen bonding and π-π stacking.
Thienopyrimidine Core
The thieno[3,2-d]pyrimidine system combines a pyrimidine ring (positions 1–4) fused to a thiophene (positions 5–8). The fusion at positions 3 and 2 of the thiophene creates a bicyclic framework with partial saturation (3,4,6,7-tetrahydro), reducing aromaticity in the pyrimidine ring. This structural modification enhances solubility and modulates electronic properties, as seen in the ketone group at position 4 (4-oxo), which introduces polarity and hydrogen-bonding capacity.
Substituent Configuration Analysis: Ethylthio, Phenethyl, and Acetamide Functional Groups
Ethylthio Group (−S−CH~2~CH~3~)
Attached to position 5 of the thiadiazole, the ethylthio substituent contributes to lipophilicity, enhancing membrane permeability. The sulfur atom can participate in hydrophobic interactions and coordinate with metal ions, while the ethyl chain introduces steric bulk, potentially shielding the thiadiazole from metabolic oxidation.
Phenethyl Group (−CH~2~CH~2~C~6~H~5~)
The phenethyl moiety at position 3 of the thienopyrimidine provides a rigid, hydrophobic aromatic system. This group likely engages in van der Waals interactions with protein binding pockets, as seen in kinase inhibitors. The ethylene spacer (−CH~2~CH~2~−) adds flexibility, allowing the phenyl ring to adopt optimal conformations for target engagement.
Acetamide-Thioether Linkage (−NH−CO−CH~2~−S−)
This bridge connects the thienopyrimidine and thiadiazole systems. The thioether sulfur (−S−) offers metabolic stability compared to ethers, while the acetamide group (−NH−CO−) serves as a hydrogen-bond donor/acceptor, critical for binding to biological targets like enzymes or receptors. The methylene (−CH~2~−) spacer balances rigidity and flexibility, optimizing pharmacokinetic properties.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S4/c1-2-28-20-24-23-18(31-20)22-15(26)12-30-19-21-14-9-11-29-16(14)17(27)25(19)10-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUPRWCVGMUDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiadiazole moiety and a thienopyrimidine derivative , which are known for their diverse biological activities. The presence of the ethylthio group enhances its lipophilicity, potentially improving its bioavailability.
Biological Activities
-
Antimicrobial Activity :
- Compounds containing the 1,3,4-thiadiazole ring have demonstrated significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi .
- A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 4.37 μg/mL against HepG-2 and A549 cell lines .
-
Anticancer Properties :
- The thiadiazole scaffold has been linked to anticancer effects through mechanisms such as inhibition of DNA synthesis and modulation of key kinases involved in tumorigenesis .
- Research indicates that compounds derived from thiadiazoles can inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
- Neuroprotective Effects :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- DNA/RNA Interaction : It can modulate gene expression or interfere with nucleic acid synthesis.
- Cell Signaling Modulation : Influences signaling pathways that regulate cell growth and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A specific study focused on the anticancer potential of thiadiazole derivatives found that certain compounds showed selective toxicity towards cancer cells while sparing normal cells. This was attributed to their ability to target specific kinases involved in cancer progression.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively bind to target proteins involved in cancer cell proliferation and apoptosis .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C17H19N7O2S3
- Molecular Weight : 449.6 g/mol
- Structural Features : The compound contains a thiadiazole moiety linked to a thieno-pyrimidine structure, suggesting potential for diverse biological interactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Compounds with similar thiadiazole structures have shown effectiveness against Candida albicans and other pathogenic fungi .
- Studies have demonstrated that modifications in the thiadiazole ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer potential due to mechanisms such as:
- Inhibition of DNA synthesis.
- Modulation of key kinases involved in cancer cell proliferation .
Case studies have shown that compounds with similar scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines, leading to promising results in preclinical trials .
Structure–Activity Relationship (SAR)
The relationship between the chemical structure of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and its biological activity has been a focus of research:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance anticancer and antioxidant properties |
| Electron-withdrawing groups | Increase antimicrobial activity against bacteria and fungi |
This table illustrates how modifications to the compound's structure can lead to variations in biological activity, emphasizing the importance of SAR studies in drug design.
Synthesis and Bioactivity Evaluation
Several studies have focused on synthesizing derivatives of thiadiazole compounds to evaluate their bioactivity:
- Synthesis Methodologies : Various synthetic routes have been developed to create analogs of thiadiazole derivatives with improved bioactivity profiles.
- Bioassay Results : Compounds derived from similar frameworks have shown effective inhibition rates against pathogens such as Xanthomonas oryzae and Botrytis cinerea, indicating potential agricultural applications as antifungal agents .
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Thermal Stability : High melting points (~260–270°C) in analogs like 4.8 and 4g suggest strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) due to rigid heterocyclic cores .
- Synthesis Efficiency : Yields vary significantly (56–89%), with method-dependent outcomes. For example, method A in achieved 89.4% yield for 4.8, while method B yielded only 56.8% for 4.9 .
Table 2: Reported Bioactivities of Analogous Compounds
Key Insights :
- Kinase Inhibition: The target compound’s thieno[3,2-d]pyrimidinone core is structurally analogous to triazinoquinazoline derivatives in , which inhibit acetylcholinesterase.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiadiazole and thienopyrimidine precursors are often prepared through refluxing intermediates like 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine (4–6 hours, TLC monitoring), followed by recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature gradients. Bayesian optimization or heuristic algorithms (e.g., Design of Experiments) are recommended for yield improvement, as shown in flow-chemistry protocols for structurally analogous compounds .
Q. How can the molecular structure of this compound be validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for similar thiadiazole-triazine hybrids . Complementary techniques include:
- NMR : To verify substituent positions (e.g., thioether linkages).
- HRMS : For molecular weight confirmation.
- FT-IR : To identify functional groups (e.g., C=O, C=S stretches).
A tiered validation approach combining these methods minimizes structural ambiguity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies for this compound?
- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:
- Purity Assessment : Use HPLC with UV/ELSD detection (≥95% purity threshold).
- Chiral Analysis : Chiral HPLC or circular dichroism if stereocenters are present.
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent).
Cross-referencing with crystallographic data (e.g., hydrogen bonding patterns) can clarify structure-activity relationships .
Q. What computational or experimental strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Modeling : Use COMSOL Multiphysics or Gaussian software to predict solubility, logP, and metabolic stability via QSAR models .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, as seen in thienopyrimidine analogs .
- In Vitro Assays : Microsomal stability tests (e.g., CYP450 inhibition) paired with LC-MS/MS quantification .
Q. How can multi-step synthesis challenges (e.g., low yields in thiadiazole coupling) be addressed?
- Methodological Answer :
- Intermediate Trapping : Use scavenger resins or phase-transfer catalysts to stabilize reactive intermediates.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., thioacetylation) .
- Green Chemistry : Replace pet-ether recrystallization with bio-based solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Analytical and Data-Driven Questions
Q. What advanced spectral techniques are suitable for characterizing degradation products of this compound?
- Methodological Answer :
- LC-HRMS/MS : For identifying hydrolytic or oxidative metabolites.
- XPS : To study sulfur oxidation states in thiadiazole/thienopyrimidine moieties.
- NMR Relaxometry : To track conformational changes under stress conditions (e.g., heat, light).
Cross-validation with reference standards (e.g., synthetic degradation markers) is critical .
Q. How can researchers design robust SAR studies for this compound’s derivatives?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with systematic substitutions (e.g., ethylthio → methylthio, phenethyl → benzyl).
- High-Throughput Screening : Use 96-well plates for parallel bioactivity testing (e.g., kinase inhibition, antimicrobial assays) .
- Multivariate Analysis : PCA or PLS regression to correlate structural features with activity trends .
Methodological Innovation Questions
Q. How can AI-driven platforms enhance the synthesis and characterization workflow for this compound?
- Methodological Answer :
- Autonomous Labs : Implement AI for real-time reaction monitoring (e.g., inline FT-IR/NMR) and adaptive condition adjustments .
- Generative Models : Predict novel derivatives with optimized properties using GNNs or transformer architectures.
- Data Fusion : Integrate spectral databases (e.g., PubChem) with experimental datasets to accelerate structure elucidation .
Contradiction Analysis Example
Scenario : A study reports potent antimicrobial activity, while another shows no efficacy.
Resolution Steps :
Verify compound purity (HPLC) and storage conditions (e.g., moisture sensitivity).
Re-test activity using standardized protocols (e.g., CLSI guidelines).
Compare bacterial strains used; resistance mechanisms (e.g., efflux pumps) may explain discrepancies.
Explore synergies with adjuvants (e.g., efflux inhibitors) to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
